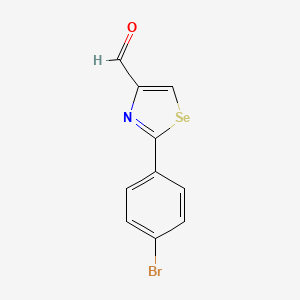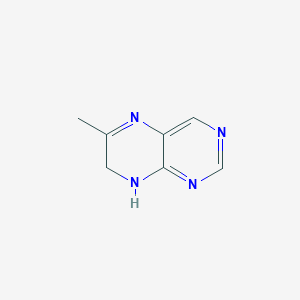
6-Methyl-7,8-dihydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7,8-dihydropteridine is a pteridine derivative, which is a class of heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly in the biosynthesis of folate and biopterin, which are essential cofactors in various enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with triketopentane. This reaction is followed by reduction with sodium amalgam to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation and reduction reactions, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-7,8-dihydropteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium amalgam is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Substituted pteridine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Methyl-7,8-dihydropteridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: It plays a role in the study of folate biosynthesis and metabolism.
Industry: It is used in the development of novel drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Methyl-7,8-dihydropteridine involves its role as a precursor in the biosynthesis of folate and biopterin. It acts as a substrate for enzymes such as dihydropteroate synthase, which catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropterin-pyrophosphate . This reaction is crucial for the production of folate, which is essential for DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Dihydropteroate: Another pteridine derivative involved in folate biosynthesis.
Dihydrofolate: A key intermediate in the folate biosynthesis pathway.
Sepiapterin: A pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Methyl-7,8-dihydropteridine is unique due to its specific role in the biosynthesis of folate and its potential as a target for antimicrobial agents. Its structure allows it to participate in various enzymatic reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
74072-25-6 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6-methyl-7,8-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10) |
Clé InChI |
SBYULLCZTOOTRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=CN=C2NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
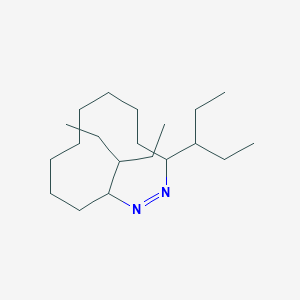
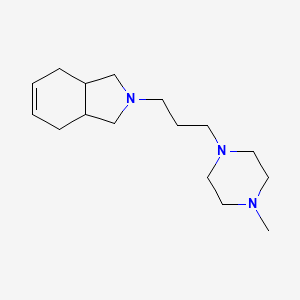
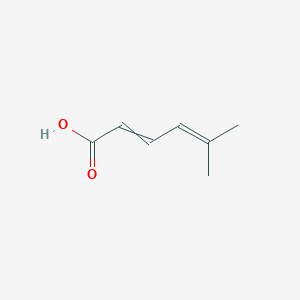
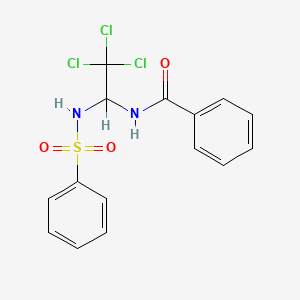

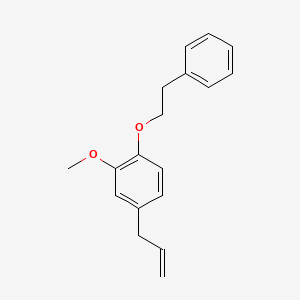
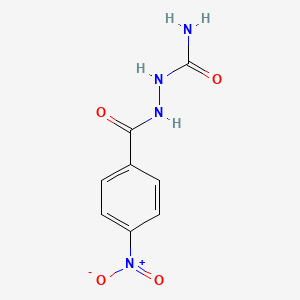
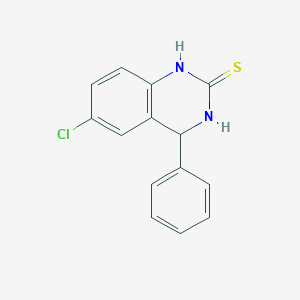
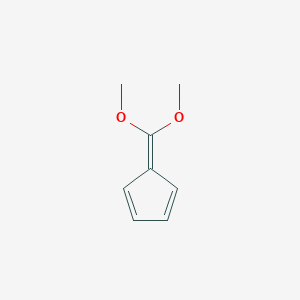
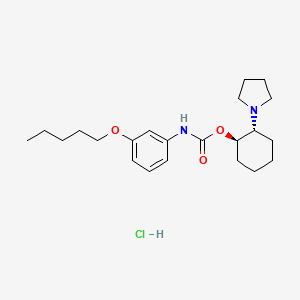
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
